6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
The compound “6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Additionally, it has two cyclopropyl groups, which are three-membered alkane rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole and pyrazole rings could potentially be formed through cycloaddition reactions . The cyclopropyl groups could be introduced through reactions with cyclopropane-containing reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrazole rings are aromatic and planar, while the cyclopropyl groups are non-planar and can exhibit interesting reactivity due to their ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the cyclopropyl groups. The nitrogen atoms in the imidazole and pyrazole rings could potentially act as nucleophiles in reactions. The cyclopropyl groups, due to their ring strain, could potentially undergo ring-opening reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research demonstrates innovative methods for synthesizing derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitrile, including a study by Khalafy et al. (2014) on the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles (Khalafy et al., 2014).
- Cyclocondensation Reactions : Joshi et al. (2018) explored microwave-promoted ring-closure reactions of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, revealing insights into cyclocondensation processes and their mechanisms (Joshi et al., 2018).
Biological and Medicinal Research
- Antioxidant and Antimicrobial Activities : A study by Bassyouni et al. (2012) synthesized new derivatives and evaluated their antioxidant and antimicrobial activities, highlighting the compound's potential in these areas (Bassyouni et al., 2012).
- Antibacterial and Antifungal Properties : Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities, underscoring the compound's relevance in combating microbial infections (Hafez et al., 2015).
Molecular Docking and In Vitro Studies
- Molecular Docking Screenings : Flefel et al. (2018) conducted in silico molecular docking screenings of newly synthesized derivatives, assessing their interactions with target proteins, which is crucial for understanding the compound's potential pharmaceutical applications (Flefel et al., 2018).
Green Chemistry and Synthesis
- Eco-Friendly Synthesis Approaches : Kiyani and Bamdad (2018) used sodium ascorbate as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, showcasing an environmentally friendly approach to producing these compounds (Kiyani & Bamdad, 2018).
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPBUMIASBINGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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